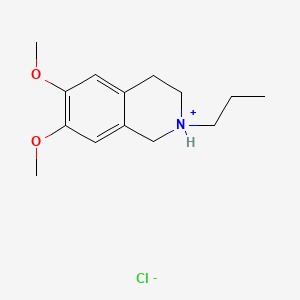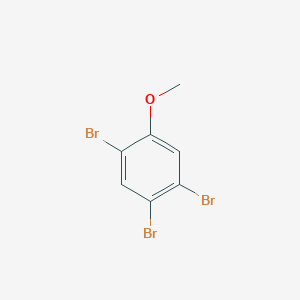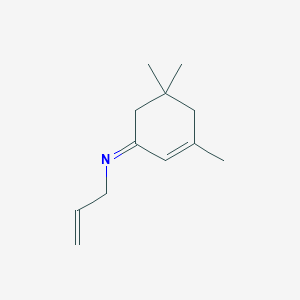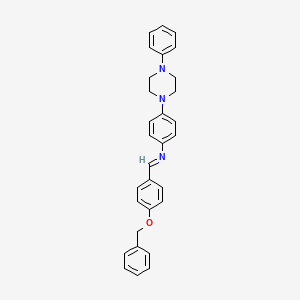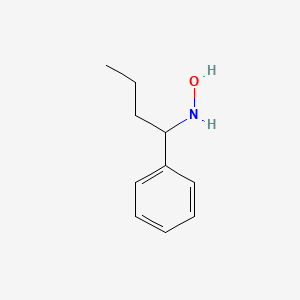
N-(1-Phenyl-butyl)-hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenyl-butyl)-hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
準備方法
Synthetic Routes and Reaction Conditions
N-(1-Phenyl-butyl)-hydroxylamine can be synthesized through several methods. One common method involves the reductive amination of acetophenone with hydroxylamine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
N-(1-Phenyl-butyl)-hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
科学的研究の応用
N-(1-Phenyl-butyl)-hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can act as a probe for studying enzyme mechanisms involving hydroxylamine intermediates.
Industry: It is used in the production of polymers and other materials.
作用機序
The mechanism by which N-(1-Phenyl-butyl)-hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the formation of stable complexes with the enzyme’s active site residues.
類似化合物との比較
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features.
Hydroxylamine: The parent compound of the hydroxylamine class.
N-Phenylhydroxylamine: Another hydroxylamine derivative with a phenyl group.
Uniqueness
N-(1-Phenyl-butyl)-hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with enzymes makes it particularly valuable in biochemical research and drug development.
特性
CAS番号 |
59336-66-2 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
N-(1-phenylbutyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-2-6-10(11-12)9-7-4-3-5-8-9/h3-5,7-8,10-12H,2,6H2,1H3 |
InChIキー |
ZOUHGFUPBFMCPJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC=CC=C1)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


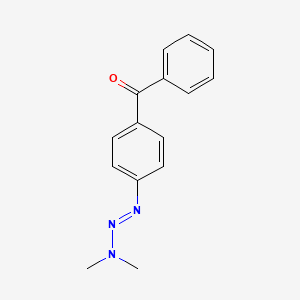
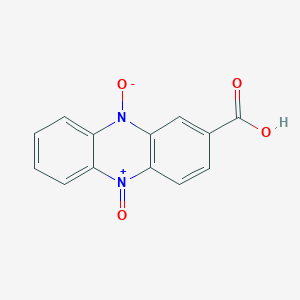
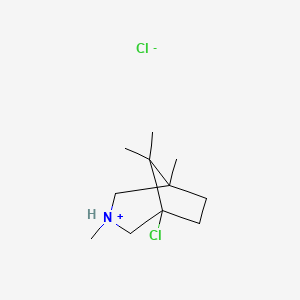
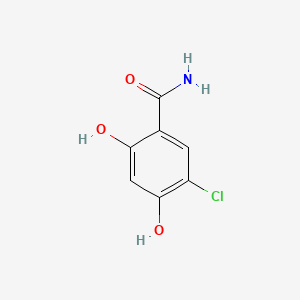

![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

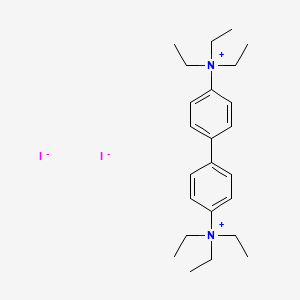
![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
